
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound features a bromine atom, a cyclopropyl group, and a fluorobenzyl group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom, using reagents like potassium fluoride.
Acylation reaction: The final step involves the acylation of the intermediate with bromoacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.
Oxidation: Products include corresponding carbonyl compounds such as ketones or aldehydes.
Reduction: Products include alcohols or amines, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory or anticancer agents.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with specific therapeutic properties.
Chemical Research: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(S)-1-[Cyclopropyl-(4-fluoro-benzyl)-carbamoyl]-ethyl}-carbamic acid tert-butyl ester
- 1-benzyl-1-(1-cyclopropyl-ethyl)-3-(4-fluoro-benzoyl)-urea
Uniqueness
(S)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties
Eigenschaften
CAS-Nummer |
1889287-65-3 |
|---|---|
Molekularformel |
C14H17BrFNO |
Molekulargewicht |
314.19 g/mol |
IUPAC-Name |
2-bromo-N-[(1S)-1-cyclopropylethyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H17BrFNO/c1-10(12-4-5-12)17(14(18)8-15)9-11-2-6-13(16)7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
WJDNTGKQXSATBO-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
Kanonische SMILES |
CC(C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
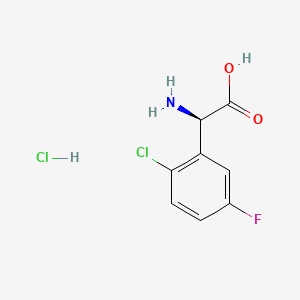

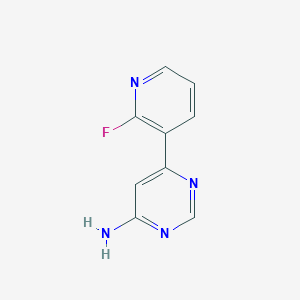
![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)
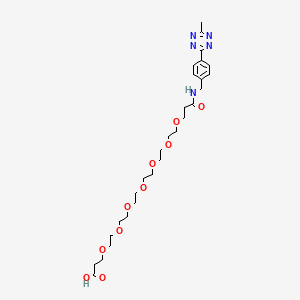
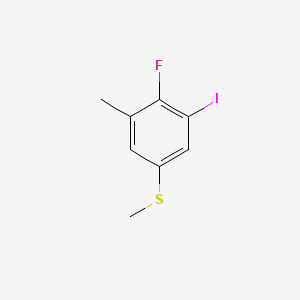
![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)
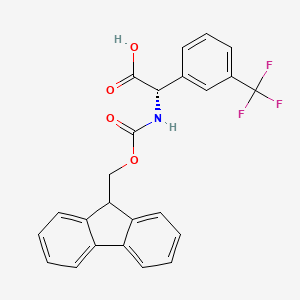
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
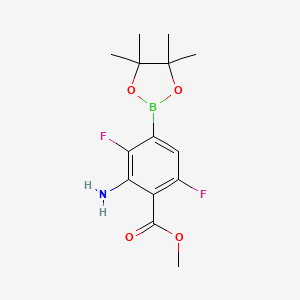
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
